molecular formula C17H28O4 B14389247 6-Ethyl-3-(1-hydroxynonylidene)-6-methyloxane-2,4-dione CAS No. 89706-99-0

6-Ethyl-3-(1-hydroxynonylidene)-6-methyloxane-2,4-dione

Cat. No.: B14389247
CAS No.: 89706-99-0
M. Wt: 296.4 g/mol
InChI Key: QGIDJCWWAUSFGN-UHFFFAOYSA-N
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Description

6-Ethyl-3-(1-hydroxynonylidene)-6-methyloxane-2,4-dione is a complex organic compound with a unique structure It belongs to the class of oxane derivatives and is characterized by the presence of multiple functional groups, including hydroxyl and carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-3-(1-hydroxynonylidene)-6-methyloxane-2,4-dione typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by cyclization and functional group modifications. The reaction conditions often require the use of strong bases, such as sodium hydroxide or potassium hydroxide, and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient and consistent production of the compound while maintaining high purity and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-3-(1-hydroxynonylidene)-6-methyloxane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

6-Ethyl-3-(1-hydroxynonylidene)-6-methyloxane-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Ethyl-3-(1-hydroxynonylidene)-6-methyloxane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction, and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-Ethyl-3-(1-hydroxyheptylidene)-6-methyloxane-2,4-dione
  • 6-Ethyl-3-(1-hydroxydecylidene)-6-methyloxane-2,4-dione
  • 6-Ethyl-3-(1-hydroxyundecylidene)-6-methyloxane-2,4-dione

Uniqueness

6-Ethyl-3-(1-hydroxynonylidene)-6-methyloxane-2,4-dione is unique due to its specific chain length and functional group arrangement, which confer distinct chemical and physical properties. These unique features make it a valuable compound for various applications and differentiate it from other similar compounds.

Properties

CAS No.

89706-99-0

Molecular Formula

C17H28O4

Molecular Weight

296.4 g/mol

IUPAC Name

6-ethyl-3-(1-hydroxynonylidene)-6-methyloxane-2,4-dione

InChI

InChI=1S/C17H28O4/c1-4-6-7-8-9-10-11-13(18)15-14(19)12-17(3,5-2)21-16(15)20/h18H,4-12H2,1-3H3

InChI Key

QGIDJCWWAUSFGN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=C1C(=O)CC(OC1=O)(C)CC)O

Origin of Product

United States

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